molecular formula C9H12ClN3O3 B1530537 Ethyl 4-amino-3-nitrobenzimidate hydrochloride CAS No. 54998-39-9

Ethyl 4-amino-3-nitrobenzimidate hydrochloride

Cat. No. B1530537
CAS RN: 54998-39-9
M. Wt: 245.66 g/mol
InChI Key: BCTMWQJDHMKVQN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-nitrobenzimidate hydrochloride is a chemical compound with the CAS number 54998-39-9 . It is used for pharmaceutical testing .

Scientific Research Applications

Application 1: Electro-Optical Applications

  • Summary of Application : Ethyl 4-amino benzoate has potential applications in the field of electro-optics .
  • Methods of Application : The compound was grown as a bulk size crystal using a single zone transparent resistive furnace due to difficulties in growth via a solution growth technique . The structure of the grown crystal was examined using single crystal X-ray diffraction .
  • Results or Outcomes : The crystal was found to possess reasonably good transmittance over the visible spectrum. The optical band gap was evaluated using Tauc’s plot. The thermal parameters and mechanical properties of the grown crystal were evaluated using photopyroelectric and nano-indentation techniques .

Application 2: Nonlinear Optical Properties

  • Summary of Application : A novel azo compound derived from ethyl-4-amino benzoate has been synthesized and its nonlinear optical properties have been studied .
  • Methods of Application : The compound was synthesized by the coupling reaction and characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies . The nonlinear optical properties of the compound were studied using a continuous wave (cw), low power 473 nm, TEM00 mode laser beam .
  • Results or Outcomes : The study found that the compound exhibits high nonlinear optical third-order properties and ultra-fast response time, which makes it suitable for potential applications such as optical computing, optical phase conjugation, all-optical switching, holography, spatial dark soliton transmission, optical power limiting, harmonic generation .

Application 3: Reduction of Nitroarenes

  • Summary of Application : Nitroarenes can be reduced to aryl amines, which are important raw materials for various applications .
  • Methods of Application : Different methods for the reduction of nitroarenes have been developed, classified based on the source of hydrogen utilized during reduction and the mechanism involved in the reduction process . One example is the use of amine-functionalized magnetic Fe3O4 nanoparticles supporting 1.6 mol% Pd as a catalyst for reduction of aromatic nitro compounds to anilines using H2 gas in ethanol at room temperature .
  • Results or Outcomes : The reduction of nitroarenes to aryl amines is an important process in synthetic chemistry, with potential applications in the production of organic, inorganic, or biochemical materials .

Safety And Hazards

The safety and hazards of a compound refer to the precautions that need to be taken while handling it and the potential risks it poses. For Ethyl 4-amino-3-nitrobenzimidate hydrochloride, it is recommended to store it in a dark place, sealed and dry, at 2-8°C .

properties

IUPAC Name

ethyl 4-amino-3-nitrobenzenecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3.ClH/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14;/h3-5,11H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTMWQJDHMKVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=C(C=C1)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-nitrobenzimidate hydrochloride

CAS RN

54998-39-9
Record name Benzenecarboximidic acid, 4-amino-3-nitro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54998-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of 4-amino-3-nitrobenzonitrile (63.3 g, 388 mmol) in 1,4-dioxane (600 mL) and anhydrous ethanol (600 mL) was cooled in an ice water bath to 0-5° C. and treated with gaseous HCl for 1.5 h. The reaction mixture was tightly sealed and allowed to warm up to room temperature with stirring for 18 h. The flask was then carefully unsealed and the reaction mixture was diluted with anhydrous diethyl ether (about 2.4 L) until a cloudy solution was obtained. A minimum amount of absolute ethanol required to give a clear solution was then added, and the resulting solution stirred until crystals of 4-amino-3-nitro-benzimidic acid ethyl ester were observed. Ether was then cautiously added to complete the crystallization process and the suspension was allowed to stand for about 30 minutes. The crystals were filtered and washed with dry diethyl ether, then allowed to dry under aspirator vacuum. The crystals were dried in vacuo to give 4-amino-3-nitro-benzimidic acid ethyl ester hydrochloride (84.6 g) as off-white crystals.
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63.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SES Ebrahimi - 1997 - search.proquest.com
… Ethyl 4-amino-3-nitrobenzimidate hydrochloride (3b) To 4-amino-3-nitrobenzonitrile (0.48 g, 3 mmol) in a 50 ml two-neck pear-shaped flask, were added dry ether (5 ml) and super-dry …
Number of citations: 0 search.proquest.com

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